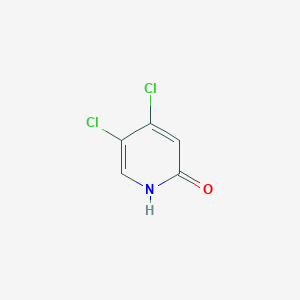

4,5-Dichloropyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-5(9)8-2-4(3)7/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYSIDMKPWANMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00607755 | |

| Record name | 4,5-Dichloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856965-66-7 | |

| Record name | 4,5-Dichloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 4,5 Dichloropyridin 2 1h One

Chemo- and Regioselective Synthetic Routes

The strategic placement of two chlorine atoms on the pyridinone ring at the 4 and 5 positions requires careful control over the reaction conditions and choice of starting materials. The following sections detail several key methodologies that have been employed or show potential for the synthesis of 4,5-Dichloropyridin-2(1H)-one and its derivatives.

Vilsmeier Conditions for Halogenated Pyridin-2(1H)-one Synthesis

The Vilsmeier-Haack reaction is a powerful tool for the formylation and subsequent cyclization of activated substrates to form heterocyclic systems. In the context of pyridin-2(1H)-one synthesis, this reaction can be adapted to introduce halogen atoms during the cyclization process. A facile and efficient one-pot synthesis of halogenated pyridin-2(1H)-ones from readily available enaminones under Vilsmeier conditions has been described. This process is proposed to proceed through a mechanism involving sequential halogenation, formylation, and intramolecular nucleophilic cyclization.

While specific examples detailing the synthesis of this compound using this method are not extensively documented, the reaction of various enaminones with Vilsmeier reagents derived from phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃) and dimethylformamide (DMF) has been shown to produce a range of halogenated pyridin-2(1H)-ones. The choice of the Vilsmeier reagent is crucial for the type of halogen introduced.

Table 1: Synthesis of Halogenated Pyridin-2(1H)-ones using Vilsmeier Conditions

| Entry | Enaminone Precursor | Vilsmeier Reagent | Product | Yield (%) |

| 1 | N-phenyl-3-oxobutanamide | PBr₃/DMF | 5-Bromo-1-phenyl-4-methylpyridin-2(1H)-one | Data not available |

| 2 | 3-(Cyclohexylamino)but-2-enamide | POCl₃/DMF | 5-Chloro-1-cyclohexyl-4-methylpyridin-2(1H)-one | Data not available |

This table presents representative examples of halogenated pyridin-2(1H)-one synthesis using Vilsmeier conditions with analogous substrates, as specific data for this compound was not available.

Annulation of Pyridine (B92270) Derivatives with Electrophiles for 2-Pyridone Scaffolds

Annulation reactions provide a convergent approach to constructing the 2-pyridone scaffold by combining a pyridine-derived fragment with a suitable electrophile. This strategy allows for the introduction of various substituents onto the pyridone ring. For the synthesis of this compound, this would typically involve a pre-functionalized pyridine derivative or the introduction of chlorine atoms during the annulation process.

One such approach involves the reaction of enamines with α,β-unsaturated acid anhydrides or acids in the presence of diphenylphosphoryl azide (B81097) (DPPA) and triethylamine (B128534) (TEA). This aza-annulation leads to the formation of tetrahydro-2-pyridones, which can be subsequently oxidized to the corresponding 2-pyridones. The substitution pattern of the final product is determined by the substituents on both the enamine and the electrophilic coupling partner.

Transition Metal-Catalyzed Reactions, including C-H Activation and Cross-Coupling, in 2-Pyridone Synthesis

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and 2-pyridone scaffolds are no exception. Methods such as C-H activation and cross-coupling reactions offer highly efficient and regioselective pathways to functionalized pyridones.

C-H Activation: Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of pyridones from the coupling of acrylamides and alkynes. This method allows for the direct formation of the pyridone ring with high regioselectivity, which can be influenced by the choice of the cyclopentadienyl (B1206354) ligand on the rhodium catalyst. While direct synthesis of this compound via this method would require appropriately halogenated starting materials, it offers a versatile route to highly substituted pyridones.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for the functionalization of pre-existing pyridine rings. For instance, a dihalopyridine could be selectively coupled with various partners to introduce desired functional groups. While these reactions are typically used to modify a pre-formed pyridone, they can also be part of a tandem sequence to build the final molecule. An intramolecular Heck reaction is another powerful palladium-catalyzed method for constructing cyclic systems, including those containing a pyridone core.

Table 2: Examples of Transition Metal-Catalyzed Reactions in Pyridone Synthesis

| Reaction Type | Catalyst | Reactant 1 | Reactant 2 | Product |

| Rh(III)-Catalyzed C-H Activation | [Cp*RhCl₂]₂ | Acrylamide | Alkyne | Substituted Pyridone |

| Intramolecular Heck Reaction | Pd(OAc)₂ | Halogenated N-alkenyl acrylamide | - | Bicyclic Pyridone |

This table illustrates the general application of transition metal-catalyzed reactions for pyridone synthesis. Specific examples leading to this compound are contingent on the use of appropriately chlorinated precursors.

Condensation Reactions with Appropriate Precursors for Pyridinone Derivatives

Condensation reactions are a classical yet effective method for the synthesis of heterocyclic compounds. The Guareschi-Thorpe reaction, for instance, involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia (B1221849) to yield a substituted 2-pyridone. By selecting appropriately halogenated starting materials, this method could be adapted for the synthesis of this compound.

The reaction mechanism involves a series of condensation and cyclization steps, ultimately leading to the aromatic pyridone ring. The versatility of this method lies in the wide variety of substituted β-ketoesters and cyanoacetates that can be employed, allowing for the synthesis of a diverse library of pyridone derivatives.

Ring-Opening, Halogenation, Ring-Closing Sequences for Pyridine Halogenation

A clever strategy for the regioselective halogenation of pyridines that can be conceptually applied to the synthesis of precursors for this compound involves a ring-opening, halogenation, and ring-closing sequence. This approach temporarily disrupts the aromaticity of the pyridine ring, altering its reactivity and allowing for selective functionalization.

The Zincke reaction, for example, involves the reaction of pyridine with 2,4-dinitrochlorobenzene and a primary amine to open the ring, forming a so-called Zincke aldehyde. More modern variations of this concept utilize a modified Zincke ring-opening to convert pyridines into acyclic azatriene intermediates, or "Zincke imines". These intermediates are electron-rich and can undergo regioselective halogenation under mild conditions. Subsequent ring-closure can then regenerate the pyridine ring, now bearing halogen substituents at specific positions. This one-pot protocol offers a powerful method for accessing highly functionalized halopyridines that might be difficult to obtain through direct electrophilic aromatic substitution. americanelements.comrsc.orgacs.orgnih.govchemrxiv.org

Blaise Reaction Intermediates in 2-Pyridinone Synthesis

The Blaise reaction, which involves the reaction of a nitrile with an α-haloester in the presence of zinc to form a β-enamino ester, can be ingeniously utilized in a tandem, one-pot synthesis of 2-pyridones. The in situ generated Blaise reaction intermediate, a zinc bromide complex of a β-enamino ester, can react with propiolates in a chemo- and regioselective manner. organic-chemistry.orgorganicreactions.org

This tandem reaction proceeds through a Michael addition of the Blaise intermediate to the propiolate, followed by intramolecular cyclization to afford the 2-pyridone derivative. This methodology is highly efficient and operationally simple, as it avoids the pre-synthesis of β-enaminocarbonyl or α,β-unsaturated carbonyl substrates. The diversity of the resulting pyridones can be readily achieved by varying the starting nitrile and propiolate. While direct synthesis of this compound would necessitate the use of halogenated precursors, this method provides a powerful and convergent route to polysubstituted 2-pyridones. organic-chemistry.orgorganicreactions.org

Cyclic Condensation of Two Compounds for Pyridinone Ring Formation

The formation of the pyridinone ring through the cyclic condensation of two precursor molecules is a fundamental and widely employed strategy. While specific examples detailing the synthesis of this compound via this method are not extensively documented in readily available literature, the general approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amine source, followed by cyclization. The incorporation of the chlorine atoms at the C4 and C5 positions would likely necessitate the use of appropriately chlorinated starting materials.

One-Pot Synthesis from Dimethyl 3-Oxopentanedioate, N,N-Dimethylformamide Dimethyl Acetal, and Primary Amines

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing intermediate purification steps. A general one-pot methodology for the synthesis of polysubstituted pyridines has been developed, which could theoretically be adapted for this compound. This approach typically involves the reaction of a 1,3-dicarbonyl compound, such as dimethyl 3-oxopentanedioate, with an enamine-forming reagent like N,N-dimethylformamide dimethyl acetal, and a primary amine which serves as the nitrogen source for the pyridinone ring. To obtain the desired 4,5-dichloro substitution, chlorinated precursors or a subsequent chlorination step would be necessary.

Reaction of Enaminones with Malononitrile (B47326)

The reaction between enaminones and active methylene (B1212753) compounds like malononitrile is a known route to substituted pyridinones. Enaminones serve as versatile building blocks in heterocyclic synthesis nih.gov. The reaction typically proceeds via a Michael addition of the malononitrile anion to the enaminone, followed by cyclization and aromatization to yield the pyridinone core. The synthesis of this compound using this method would require a suitably substituted enaminone precursor containing the desired chlorine atoms.

Synthesis from Maleic Diester, Nitromethane (B149229), and Subsequent Chlorination

A synthetic pathway to the pyridinone core can be envisioned starting from simple acyclic precursors. For instance, the reaction of a maleic diester with nitromethane could, through a series of steps including Michael addition and cyclization, lead to a pyridinone precursor. Subsequent chlorination of this precursor would then be required to introduce the chlorine atoms at the 4 and 5 positions to yield this compound. The success of such a strategy would depend on the regioselectivity of the chlorination step.

Functionalization and Derivatization Approaches for this compound

The presence of two chlorine atoms on the pyridinone ring offers opportunities for further molecular diversification through various functionalization reactions.

Introduction of Diverse Functional Groups and Stereochemistry

The functionalization of the this compound scaffold allows for the introduction of a wide array of chemical moieties, which can significantly alter the molecule's properties. This can be achieved through various organic reactions that target either the chlorine atoms (via nucleophilic substitution) or the C-H bonds of the ring (via directed metalation or other C-H activation strategies). The introduction of stereocenters can be accomplished by using chiral reagents or catalysts during the functionalization process.

A study on the regioselective functionalization of 2-chloropyridines has highlighted strategies that could be applicable to this compound. These methods include halogen-metal exchange followed by reaction with electrophiles, which can introduce substituents at specific positions on the pyridine ring. The presence of the existing chloro substituents would influence the regioselectivity of such reactions.

Nucleophilic Substitution Reactions on Pyridones

Nucleophilic substitution reactions are a cornerstone in the functionalization of pyridone scaffolds. In these reactions, a nucleophile displaces a leaving group on the pyridone ring. The efficiency and regioselectivity of these substitutions are influenced by the nature of the nucleophile, the solvent, and the specific positions of the leaving groups on the pyridone ring. For instance, the reaction of 4,5-dichloropyridazin-3(2H)-one derivatives with various nucleophiles like amines and alkoxides has been systematically investigated to understand the substitution patterns. researchgate.net

The reactivity of di- and tri-chlorinated pyridines and pyrimidines in nucleophilic aromatic substitution (SNAr) reactions highlights the nuanced control required to achieve selective functionalization. For example, in the reaction of 2,4,5-trichloropyrimidine (B44654) with pyrrolidine, the substitution occurs preferentially at the C4 position. rsc.org The choice of base and solvent system can significantly impact the reaction rate and the formation of side products. rsc.org Studies on 4,5-dichloro-2-cyanopyridazin-3(2H)-one have shown that the regiochemistry of nucleophilic substitution is dependent on the incoming nucleophile and reaction conditions, leading to either C4 or C5 substituted products. researchgate.net These findings underscore the importance of understanding the electronic and steric factors that govern the reactivity of halogenated pyridones.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl groups onto the pyridone core. These reactions, such as the Suzuki-Miyaura coupling, involve the reaction of a halo-substituted pyridone with an organoboron reagent in the presence of a palladium catalyst and a base.

A general procedure for the synthesis of 5-aryl-cyclopenta[c]pyridine compounds involves the reaction of a bromo-substituted cyclopenta[c]pyridine derivative with a substituted phenylboronic acid. acs.org The reaction is typically carried out in a mixture of 1,4-dioxane (B91453) and water at elevated temperatures, using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. acs.org This methodology has been successfully applied to synthesize a variety of 4-aryl-pyridines from 4-picolinic acid and aryl bromides, demonstrating the versatility of palladium catalysis in modifying the pyridine scaffold. nih.gov

The selectivity of these cross-coupling reactions can be influenced by the choice of ligand on the palladium catalyst. For instance, sterically hindered N-heterocyclic carbene ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov In some cases, ligand-free conditions can also provide excellent selectivity for a specific position. nih.gov

Amination, Bromination, and Cross-Coupling for Position-5 Modification of Cyclopenta[c]pyridine Derivatives

The modification of the 5-position of cyclopenta[c]pyridine derivatives is a key strategy for developing new bioactive molecules. A multi-step approach involving amination, bromination, and subsequent cross-coupling reactions has been effectively utilized for this purpose. acs.orgacs.orgnih.gov This sequence allows for the introduction of a wide range of aryl substituents at the desired position.

The synthesis of 5-aryl-cyclopenta[c]pyridine derivatives often starts from a suitable precursor which is first subjected to amination and bromination to install a reactive handle at the 5-position. acs.orgacs.orgnih.gov This bromo-intermediate then undergoes a palladium-catalyzed cross-coupling reaction, typically a Suzuki coupling, with various arylboronic acids to yield the final 5-aryl-substituted products. acs.orgacs.orgnih.gov This synthetic route has proven to be robust, leading to the successful synthesis of numerous novel 5-aryl-cyclopenta[c]pyridine derivatives with potential applications in agriculture as antiviral, insecticidal, and fungicidal agents. acs.orgnih.gov

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The synthesis of pyridin-2(1H)-one and its derivatives often involves complex reaction cascades, and several mechanistic pathways have been proposed.

Proposed Mechanisms for Vilsmeier Conditions, including Sequential Halogenation, Formylation, and Intramolecular Nucleophilic Cyclization

The Vilsmeier-Haack reaction is a versatile method for the synthesis of substituted pyridin-2(1H)-ones from readily available starting materials. One proposed mechanism involves a sequence of halogenation, formylation, and intramolecular nucleophilic cyclization. researchgate.net The reaction is initiated by the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide and phosphorus oxychloride. wikipedia.org

In the synthesis of halogenated pyridin-2(1H)-ones from enaminones under Vilsmeier conditions, the proposed mechanism begins with the halogenation of the enaminone, followed by formylation. researchgate.net The resulting intermediate then undergoes an intramolecular nucleophilic cyclization to construct the pyridone ring. researchgate.net This mechanistic pathway has also been suggested for the synthesis of substituted quinolines from α-arylamino ketones under similar conditions. researchgate.net

Mechanisms involving Ring-Opening, Haloformylation, and Intramolecular Nucleophilic Cyclization

An alternative mechanistic pathway for the synthesis of highly substituted pyridin-2(1H)-ones under Vilsmeier-Haack conditions involves a ring-opening step. This mechanism has been proposed for the reaction of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans. acs.orgresearchgate.net

The reaction is thought to proceed through the initial formation of a Vilsmeier reagent which then reacts with the enaminone substrate, leading to the opening of the pyran ring. acs.orgresearchgate.net This is followed by haloformylation and a subsequent intramolecular nucleophilic cyclization to afford the final pyridin-2(1H)-one product. acs.orgresearchgate.net This pathway highlights the ability of Vilsmeier conditions to induce significant structural rearrangements in the synthesis of complex heterocyclic systems. The ring-opening of a morpholinone ring in the synthesis of polycyclic pyridones has also been observed, where the process is promoted by ammonium (B1175870) acetate. mdpi.com

Self-Condensation, Intramolecular Nucleophilic Cyclization, and Elimination Mechanisms

The synthesis of polysubstituted 2-pyridones can also be achieved through the self-condensation of β-keto amides. A proposed mechanism for this transformation involves an initial self-condensation of the β-keto amide, followed by an intramolecular nucleophilic cyclization. researchgate.net The final step of this pathway is an elimination reaction, which leads to the formation of the aromatic pyridone ring. researchgate.net This method offers a straightforward approach to pyridone synthesis from readily accessible starting materials under mild reaction conditions. researchgate.net

Vinyl Zinc Bromide Formation and Intramolecular Ring-Closing Reactions

While a direct synthetic route for this compound utilizing a vinyl zinc bromide intermediate followed by intramolecular cyclization is not extensively documented in the literature, a plausible synthetic pathway can be conceptualized based on established organometallic and cyclization methodologies. This hypothetical strategy involves the creation of a key precursor through a Negishi cross-coupling reaction, which is then poised for an intramolecular ring closure to form the desired pyridinone ring.

The initial step in this proposed synthesis would be the formation of a vinyl zinc bromide. This can be readily achieved through the reaction of a corresponding vinyl bromide with activated zinc metal. The reactivity of organozinc reagents is a cornerstone of the Negishi coupling, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. orgsyn.orgorgsyn.org

The core of this strategy would be the Negishi coupling of the pre-formed vinyl zinc bromide with a suitably substituted pyridine derivative. A hypothetical reaction scheme is outlined below:

Conceptual Synthetic Scheme:

Formation of Vinyl Zinc Bromide: A substituted vinyl bromide is reacted with zinc dust to form the corresponding vinyl zinc bromide.

Negishi Cross-Coupling: The vinyl zinc bromide is then coupled with a polychlorinated pyridine derivative, such as 2,3,4,5-tetrachloropyridine, under palladium catalysis. This reaction would selectively form a new carbon-carbon bond at a reactive site on the pyridine ring.

Intramolecular Cyclization: The product from the Negishi coupling is designed to be a precursor that can undergo an intramolecular ring-closing reaction to form the pyridin-2(1H)-one structure. This could potentially be achieved through a nucleophilic attack of a nitrogen-containing functional group onto an ester or a similar electrophilic center, followed by tautomerization.

| Step | Reactants | Reagents and Conditions | Product |

| 1. Organozinc Formation | Substituted Vinyl Bromide, Zinc (activated) | THF, room temperature | Substituted Vinyl Zinc Bromide |

| 2. Negishi Coupling | Vinyl Zinc Bromide, Polychlorinated Pyridine | Pd(PPh₃)₄ (catalyst), THF, heat | Precursor for Cyclization |

| 3. Intramolecular Cyclization | Precursor from Step 2 | Base or Acid catalysis, heat | This compound |

This table represents a conceptual pathway and conditions may vary based on the specific substrates.

The success of such a strategy would hinge on the regioselectivity of the Negishi coupling and the efficiency of the final intramolecular cyclization step. The functional group tolerance of the Negishi coupling is generally high, allowing for the presence of various substituents necessary for the subsequent ring formation. orgsyn.org

Mechanism of Nucleophilic Aromatic Substitution in Pyridone Chemistry

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction mechanism for the functionalization of electron-deficient aromatic rings, such as those found in pyridine and its derivatives. youtube.comwikipedia.orgmasterorganicchemistry.com The presence of halogen substituents on the pyridone ring makes it a suitable substrate for SNAr reactions, allowing for the introduction of a variety of nucleophiles.

The mechanism of SNAr on a dichlorinated pyridone precursor generally proceeds through a two-step addition-elimination sequence:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. Pyridine and its derivatives are particularly susceptible to nucleophilic attack at the positions ortho and para to the ring nitrogen because the electronegative nitrogen can stabilize the resulting negative charge. youtube.com This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily broken in this intermediate.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group, in this case, a chloride ion. This step is typically fast.

The regioselectivity of the nucleophilic attack is influenced by the electronic effects of the substituents on the pyridine ring. Electron-withdrawing groups, such as the nitro group, are known to activate the ring towards nucleophilic attack and can direct the incoming nucleophile to the ortho and para positions relative to themselves. chemistrysteps.com In the case of a dichloropyridone, the inherent electron-withdrawing nature of the pyridine nitrogen and the carbonyl group, in addition to the chlorine atoms, makes the ring electrophilic.

Factors Influencing the SNAr Mechanism in Dichloropyridones:

| Factor | Influence on the Reaction |

| Pyridine Nitrogen | The electronegative nitrogen atom withdraws electron density from the ring, making it more susceptible to nucleophilic attack, particularly at the C2 and C4 positions. youtube.com |

| Chlorine Substituents | The chlorine atoms are good leaving groups and their electron-withdrawing inductive effect further activates the ring towards nucleophilic attack. |

| Carbonyl Group | The carbonyl group in the pyridone tautomer is a strong electron-withdrawing group, which can significantly influence the reactivity and regioselectivity of the SNAr reaction. |

| Nucleophile | The nature of the attacking nucleophile (hard vs. soft, strong vs. weak) can affect the reaction rate and, in some cases, the regioselectivity of the substitution. |

| Solvent | Polar aprotic solvents are typically used to solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. |

The stability of the intermediate Meisenheimer complex is a key factor in determining the feasibility of an SNAr reaction. The negative charge in the intermediate is delocalized over the ring and can be further stabilized by electron-withdrawing groups. The ability of the pyridine nitrogen to bear a negative charge in one of the resonance structures is a major reason for the high reactivity of pyridines towards nucleophilic aromatic substitution compared to benzene (B151609) derivatives. youtube.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Dichloropyridin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4,5-Dichloropyridin-2(1H)-one, ¹H and ¹³C NMR spectroscopy provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy In the ¹H NMR spectrum, the chemical shifts of protons are influenced by their local electronic environment. The this compound molecule has two protons attached to the heterocyclic ring at positions 3 and 6.

The proton at the C-6 position is adjacent to the nitrogen atom and would be expected to appear at a downfield chemical shift, typically in the range of δ 7.0-8.0 ppm.

The proton at the C-3 position is adjacent to a chlorinated carbon and a carbon bearing another proton. Its chemical shift would likely be observed in the region of δ 6.5-7.5 ppm.

The N-H proton of the pyridone tautomer would exhibit a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but typically appears significantly downfield (δ 10-13 ppm).

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected.

The carbonyl carbon (C-2) is the most deshielded and would appear furthest downfield, typically in the range of δ 160-170 ppm. rsc.orglibretexts.org

The carbons bonded to chlorine atoms (C-4 and C-5) would have their resonances shifted downfield due to the electronegativity of chlorine, appearing in the δ 130-150 ppm range.

The remaining sp² hybridized carbons (C-3 and C-6) would be found in the aromatic/olefinic region of the spectrum. The carbon adjacent to the nitrogen (C-6) would likely be more deshielded than C-3. researchgate.net

A summary of expected NMR chemical shifts is presented below.

| Atom | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

| H-3 | 6.5 - 7.5 | ~120 |

| H-6 | 7.0 - 8.0 | ~140 |

| N-H | 10 - 13 (broad) | - |

| C-2 | - | 160 - 170 |

| C-3 | - | ~120 |

| C-4 | - | 130 - 150 |

| C-5 | - | 130 - 150 |

| C-6 | - | ~140 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₅H₃Cl₂NO), the molecular weight is approximately 163.99 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 164. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic isotopic pattern. A peak at M+2 (m/z 166) with an intensity of about 65% relative to the M⁺ peak, and a smaller peak at M+4 (m/z 168) would be expected, confirming the presence of two chlorine atoms. nist.gov

The fragmentation of dichlorinated pyridones under EI conditions typically involves the loss of chlorine atoms and the carbonyl group. nih.gov Common fragmentation pathways would include:

Loss of CO: A fragment ion at [M-28]⁺ corresponding to the loss of a neutral carbon monoxide molecule.

Loss of Cl: A fragment ion at [M-35]⁺ resulting from the cleavage of a C-Cl bond.

Sequential Losses: Fragments corresponding to the sequential loss of both CO and Cl, or two Cl atoms.

| Ion | m/z (for ³⁵Cl) | Identity |

| [C₅H₃³⁵Cl₂NO]⁺ | 164 | Molecular Ion (M⁺) |

| [C₅H₃³⁵Cl³⁷ClNO]⁺ | 166 | M+2 Isotope Peak |

| [C₅H₃³⁷Cl₂NO]⁺ | 168 | M+4 Isotope Peak |

| [C₄H₃Cl₂N]⁺ | 136 | [M - CO]⁺ |

| [C₅H₃ClNO]⁺ | 129 | [M - Cl]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The 2-pyridone tautomer is known to be the predominant form in the solid state. wikipedia.org Therefore, the spectrum is expected to be dominated by absorptions related to the amide functional group.

N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ due to the stretching vibration of the N-H bond.

C=O Stretch: A strong, sharp absorption band around 1650-1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in a cyclic amide (lactam).

C=C and C-N Stretches: Absorptions in the 1400-1600 cm⁻¹ region are expected for the C=C and C-N stretching vibrations within the pyridine (B92270) ring.

C-Cl Stretches: The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| N-H stretch | 3100 - 3400 | Medium-Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (lactam) | 1650 - 1690 | Strong |

| C=C/C=N ring stretches | 1400 - 1600 | Medium-Strong |

| C-Cl stretch | 600 - 800 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Spectra Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, give rise to characteristic absorption bands.

The spectrum of a pyridone derivative typically shows absorptions resulting from π → π* transitions within the conjugated ring system. For pyridine itself, these transitions occur around 250-270 nm. researchgate.net The presence of the carbonyl group and chlorine substituents on the pyridone ring would be expected to shift the absorption maxima (λ_max). The carbonyl group in conjugation with the ring system generally causes a bathochromic (red) shift. Therefore, this compound is predicted to exhibit strong absorption bands in the 280-320 nm range. wikipedia.orgnih.gov

| Transition Type | Expected λ_max (nm) |

| π → π* | 280 - 320 |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing bond lengths, bond angles, and information on intermolecular interactions.

While specific crystallographic data for this compound is not publicly available, studies on closely related compounds, such as 4-amino-3,5-dichloropyridine, reveal important structural motifs. iucr.orgnih.gov In the solid state, pyridone structures are heavily influenced by hydrogen bonding. It is expected that this compound would form hydrogen-bonded dimers or chains in the crystal lattice, with the N-H group of one molecule interacting with the carbonyl oxygen of a neighboring molecule. wikipedia.org

| Parameter | Expected Value/Observation |

| Crystal System | Monoclinic or Orthorhombic (Common for pyridines) |

| Space Group | Centrosymmetric (e.g., P2₁/c) if forming dimers |

| Key Intermolecular Forces | N-H···O=C Hydrogen bonding, π–π stacking |

| Molecular Geometry | Planar heterocyclic ring |

Detailed Computational Studies for this compound Not Available in Publicly Accessible Literature

A thorough review of scientific literature and chemical databases indicates a lack of specific, in-depth computational and theoretical investigations for the compound This compound . While extensive research, including Density Functional Theory (DFT) studies, exists for structurally related or similarly named compounds, this specific molecule does not appear to have been the subject of the detailed quantum chemical analyses required to fulfill the requested article structure.

Computational studies are available for other dichlorinated pyridine derivatives, such as 2-amino-3,5-dichloropyridine (B145740) and 4-amino-3,5-dichloropyridine, which have been analyzed for their spectroscopic properties, molecular structure, and potential biological activities. nih.govtandfonline.comdntb.gov.uaresearchgate.net Similarly, a comprehensive computational analysis has been published for 4,5-dichloropyridazin-3-(2H)-one , an isomer with a different heterocyclic core structure. researchgate.net This study on the pyridazinone derivative includes detailed findings on geometry optimization, vibrational frequencies, Molecular Electrostatic Potential (MEP), and HOMO-LUMO analysis, mirroring the structure of the requested article. researchgate.net

However, due to the strict requirement to focus solely on This compound , the data from these related but structurally distinct molecules cannot be used. The specific electronic and structural properties are unique to each compound, and extrapolating data would be scientifically inaccurate.

Consequently, it is not possible to provide the requested detailed article sections based on currently available and accessible research. The following sections of the proposed outline could not be populated with specific data for this compound:

Computational Chemistry and Theoretical Investigations of 4,5 Dichloropyridin 2 1h One

Quantum Chemical Analysis and Density Functional Theory (DFT) Studies.

Vibrational Frequency Calculations:While general methodologies for such calculations are well-documented,nih.gova specific theoretical vibrational frequency analysis for this compound is not present in the available literature.

Further research and publication of dedicated computational studies are required before a comprehensive theoretical analysis of 4,5-Dichloropyridin-2(1H)-one can be compiled.

Molecular Dynamics Simulations and Docking Studies

Molecular dynamics (MD) simulations and molecular docking are indispensable computational techniques for exploring the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. nih.govdntb.gov.ua MD simulations provide insights into the dynamic changes of a ligand-receptor complex over time, while docking predicts the preferred orientation of the ligand when bound to the receptor's active site. mdpi.comresearchgate.net

Molecular docking is widely used to predict the binding affinity of a ligand to a biological target, which is a critical parameter in drug design. nih.govnih.gov This process involves placing the ligand into the binding site of a protein and calculating a score that estimates the strength of the interaction. For the 2-pyridone scaffold, numerous studies have employed this technique to identify potential inhibitors for various enzymes. For instance, computational studies on a series of 2-pyridone derivatives have been conducted to evaluate their potential as inhibitors for the main protease of SARS-CoV-2. nih.gov

These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Although specific binding affinity data for this compound is not available, its structure suggests it could form hydrogen bonds via its N-H and carbonyl groups, similar to other 2-pyridone analogs. The chlorine atoms at the C4 and C5 positions would contribute to the molecule's electrostatic and van der Waals interactions within a binding pocket.

To illustrate the type of data generated in such studies, the table below shows hypothetical binding affinities and key interactions for various substituted pyridone derivatives against a generic protein kinase, based on trends observed in computational studies of similar compounds.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 2-Pyridone | -5.8 | GLU-101, LEU-150 |

| 4-Chloro-pyridin-2(1H)-one | -6.5 | GLU-101, LEU-150, PHE-80 |

| 5-Chloro-pyridin-2(1H)-one | -6.7 | GLU-101, VAL-82, LEU-150 |

| This compound | -7.2 (Estimated) | GLU-101, VAL-82, PHE-80, LEU-150 |

This table is for illustrative purposes and the data is not experimental.

Conformational analysis is essential for understanding how a ligand adapts its shape to fit into a receptor's binding site. Molecular dynamics simulations are particularly useful for this purpose, as they model the flexibility of both the ligand and the receptor. nih.gov The 2-pyridone ring itself is relatively planar, but substituents can influence its orientation and interaction with the receptor. nih.gov

Simulations can reveal stable conformations of the ligand-receptor complex and highlight the specific atomic interactions that maintain the binding. For this compound, the chlorine atoms would significantly influence its preferred conformation and interactions due to steric and electronic effects. MD simulations could show how these atoms orient themselves within a hydrophobic pocket or interact with specific amino acid residues. researchgate.net The stability of these interactions over the simulation time (e.g., 100 nanoseconds) is often used as an indicator of a viable binding mode. nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods are frequently used to build QSAR (Quantitative Structure-Activity Relationship) models that correlate molecular descriptors (e.g., electronic properties, size, hydrophobicity) with activity. nih.gov

For the 2-pyridone class of compounds, SAR studies have shown that substituents on the pyridone ring play a critical role in determining biological activity. nih.govrsc.org While specific SAR data for this compound is scarce, general principles can be applied. The two chlorine atoms are electron-withdrawing groups, which would alter the electronic distribution of the pyridone ring. This can affect the strength of hydrogen bonds and other electrostatic interactions with a target receptor. Furthermore, the size and position of the chlorine atoms introduce steric constraints that can either enhance or hinder binding, depending on the topology of the receptor's active site. Computational SAR studies on analogous compounds help in predicting whether such substitutions are likely to be favorable for a given biological target.

Solvent Effects on Molecular Properties and Spectra

The surrounding solvent can significantly influence the properties of a molecule, including its conformational equilibrium, electronic structure, and absorption spectra—a phenomenon known as solvatochromism. bau.edu.lbscispace.comsemanticscholar.org Computational models, often combining quantum mechanics with continuum solvent models, are used to predict these effects. semanticscholar.org

The electronic absorption spectrum of a molecule like this compound is expected to shift depending on the polarity of the solvent. researchgate.net In polar solvents, molecules with a significant change in dipole moment upon electronic excitation may exhibit a noticeable shift in their absorption maxima (λmax). For substituted pyridones and related heterocyclic compounds, a bathochromic (red) or hypsochromic (blue) shift can occur with increasing solvent polarity. scispace.com Theoretical calculations can predict these shifts by computing the molecule's electronic transitions in different simulated solvent environments. This information is valuable for interpreting experimental spectroscopic data and understanding the nature of the molecule's excited states.

The table below illustrates the typical solvatochromic effects observed for heterocyclic compounds in different solvents, which would be analogous to the expected behavior of this compound.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) (Hypothetical) | Type of Shift |

| Hexane | 1.88 | 310 | - |

| Dichloromethane | 8.93 | 315 | Bathochromic |

| Ethanol | 24.55 | 305 | Hypsochromic |

| Water | 80.10 | 302 | Hypsochromic |

This table is for illustrative purposes and the data is not experimental.

Biomedical and Pharmaceutical Research Applications of 4,5 Dichloropyridin 2 1h One Derivatives

Medicinal Chemistry Applications and Drug Discovery

Pyridinone cores are recognized as privileged structures in drug discovery due to their ability to act as hydrogen bond donors and acceptors, facilitating interactions with various biological targets. nih.gov The versatility of the pyridinone scaffold allows for structural modifications that can modulate its physicochemical properties and biological activity, making it a valuable component in the design of novel therapeutic agents. nih.gov

Derivatives of the pyridin-2(1H)-one scaffold have been extensively investigated for their potential as anticancer agents. Research has shown that these compounds can exhibit cytotoxic effects against various human cancer cell lines.

For instance, a series of novel 1,4-dihydropyridine (B1200194) analogues were synthesized and evaluated for their anticancer activities. One compound, in particular, demonstrated significant total growth inhibition (TGI) against Hep G2 (Liver), Hela (Cervical), and MCF-7 (Breast) cancer cell lines, suggesting the potential of the dihydropyridine (B1217469) ring system in cancer therapy. nih.gov Another study focused on tetralin-6-yl-pyrazoline and various pyridine (B92270) derivatives, including 2-oxopyridines and 2-thioxopyridines. mdpi.com One of the α,β-unsaturated ketones, a precursor to the pyridine derivatives, showed high potency against both cervix carcinoma (Hela) and breast carcinoma (MCF7) cell lines. mdpi.com Pyridin-2(1H)-ones are known to possess a range of biological activities, including antitumoral properties. mdpi.com

Furthermore, novel 1,2,4-triazine (B1199460) sulfonamide derivatives have been synthesized and have shown promising anticancer potential in colon cancer cells. mdpi.com This highlights the broad interest in nitrogen-containing heterocycles for cancer treatment. While not specifically mentioning 4,5-dichloro derivatives, these studies underscore the general potential of the broader pyridinone and related heterocyclic classes in oncology research.

Table 1: Antitumor and Anticancer Activities of Pyridinone and Related Derivatives

| Compound Class | Cancer Cell Lines | Notable Findings |

|---|---|---|

| 1,4-Dihydropyridine analogues | Hep G2, Hela, MCF-7 | Significant total growth inhibition observed. nih.gov |

| Tetralin-6-yl-pyridine derivatives | Hela, MCF7 | A precursor compound demonstrated high potency. mdpi.com |

| 1,2,4-Triazine sulfonamides | Colon cancer cells | Promising anticancer potential identified. mdpi.com |

The pyridinone scaffold is also a promising framework for the development of antiviral agents. Studies have explored derivatives for activity against a range of viruses.

In another research effort, a target-free approach led to the discovery of a dihydrofuropyridinone derivative as an anti-influenza viral compound. semanticscholar.org This compound, (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one, showed activity against influenza A/H1N1, A/H3N2, and B viruses. semanticscholar.org Further investigation into its mode of action suggested that it suppressed viral neuraminidase activity. semanticscholar.org

Additionally, epoxybenzooxocinopyridine derivatives have been synthesized and tested for their ability to inhibit the replication of the SARS-CoV-2 virus. One derivative with an attached 3,4-dihydroquinoxalin-2-one group demonstrated antiviral activity, highlighting it as a prospective lead substance for further research. acs.org

Derivatives of pyridin-2(1H)-one have shown considerable promise as antimicrobial and antifungal agents. The structural versatility of this scaffold allows for the development of compounds with activity against a variety of pathogens.

A study on 1,3,5-thiadiazine-2-thione derivatives, which are related heterocyclic structures, demonstrated noteworthy antibacterial and antifungal effects. One particular compound exhibited significant antibacterial effects against Xanthomonas oryzae pv. oryzicola and X. oryzae pv. oryzae, and its antifungal efficacy against Rhizoctonia solani was more effective than a commercial fungicide. nih.gov

In another study, newly synthesized 2-amino-4-chloropyridine (B16104) derivatives were evaluated for their in-vitro antimicrobial effects against several Gram-positive and Gram-negative bacteria, as well as three fungal species. Furthermore, research into 3,5-dichloropyrazin-2(1H)-one derivatives, which bear a similar dichlorinated heterocyclic core, revealed their in vitro fungicidal activity against Candida albicans. nih.gov The most active compounds were found to induce the accumulation of reactive oxygen species in the pathogen. nih.gov

The antifungal potential of this chemical class is further supported by research on 1,2,4-oxadiazole (B8745197) derivatives, where certain compounds showed significant activity against a range of plant pathogenic fungi, including Rhizoctonia solani and Fusarium graminearum. nih.gov

Table 2: Antimicrobial and Antifungal Activities of Pyridinone and Related Derivatives

| Compound Class | Pathogens | Notable Findings |

|---|---|---|

| 1,3,5-Thiadiazine-2-thione derivatives | Xanthomonas oryzae, Rhizoctonia solani | More effective than some commercial bactericides and fungicides. nih.gov |

| 2-Amino-4-chloropyridine derivatives | Gram-positive and Gram-negative bacteria, Fungi | Broad-spectrum antimicrobial effects observed. |

| 3,5-Dichloropyrazin-2(1H)-one derivatives | Candida albicans | Fungicidal activity through induction of reactive oxygen species. nih.gov |

| 1,2,4-Oxadiazole derivatives | Plant pathogenic fungi | Significant in vitro antifungal activity. nih.gov |

The anti-inflammatory properties of pyridinone derivatives have been a subject of significant research. These compounds have shown potential in mitigating inflammatory responses in various experimental models.

One study investigated new derivatives of 3-hydroxy pyridine-4-one and found that they possessed anti-inflammatory effects, which may be linked to their iron-chelating and antioxidant activities. nih.gov Cyclooxygenase and lipoxygenase, key enzymes in the inflammatory process, are iron-dependent, suggesting a possible mechanism for these derivatives. nih.gov Another series of 1,2,5-trisubstituted 4(1H)-pyridinone derivatives were synthesized and showed higher anti-inflammatory activities than the standard drug indomethacin (B1671933) in a carrageenan-induced rat paw edema test. researchgate.net

Furthermore, research on pyridazinone derivatives, which are structurally related to pyridinones, identified compounds with anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. The most potent of these also inhibited the production of interleukin 6 (IL-6), further confirming their anti-inflammatory potential. In a different study, a novel furan-2,5-dione derivative demonstrated a potent anti-inflammatory effect by dually suppressing COX-2 activity and LPS-induced inflammatory gene expression through the inactivation of NF-κB. This compound also showed efficacy in an in vivo model of carrageenan-induced paw edema.

Derivatives of pyridinone have been explored for their effects on the cardiovascular system, specifically as anticoagulant and cardiotonic agents.

Research into pyridine derivatives has identified their potential as anticoagulants. A molecular modeling approach was used to guide the development of pyridine oximes and semicarbazones, with results indicating a direct correlation between computational binding scores to the active site of thrombin and their anticoagulant activity. This suggests that functionalization of the pyridine ring can lead to improved anticoagulant properties. Another study focused on derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one as potential inhibitors of coagulation factors Xa and XIa, which are crucial targets for anticoagulant drugs. nih.gov

In the realm of cardiotonic agents, 4,5-dihydro-3(2H)pyridazinones have been used as potent positive inotropes. A study on new pyridone derivatives identified compounds that exhibited better cardiotonic activity than the established drug milrinone. researchgate.net The presence of an oxo group at the 2-position of the pyridine ring was deemed essential for this activity. researchgate.net Furthermore, the cardiotonic effects of 4-, 5-, and 6-pyridyl-2(1H)-quinolone derivatives have been linked to their ability to stimulate Na+ influx through the fast Na+ channel. nih.gov

The pyridin-2(1H)-one scaffold has been identified as a valuable core for the development of various enzyme inhibitors.

α-Glucosidase and Urease Inhibition: Thiourea derivatives based on 3-aminopyridin-2(1H)-ones have been studied for their inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion. One derivative, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea, showed higher inhibitory activity than the standard drug acarbose. Other thiourea-based derivatives have been identified as dual inhibitors of both urease and α-glucosidase.

Kinase Inhibition: The pyridinone structure can serve as a hinge-binding motif for various kinases. nih.gov A series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as Src family kinase (SFK) inhibitors for the potential treatment of glioblastoma. Several of these compounds exhibited potent inhibition of Src and Fyn kinases in the submicromolar range. Optimization of another series of imidazo[4,5-b]pyridine-based kinase inhibitors led to the identification of a dual FLT3/Aurora kinase inhibitor as a preclinical candidate for acute myeloid leukemia.

IDH1 Inhibition: A medicinal chemistry campaign focusing on a 7,7-dimethyl-7,8-dihydro-2H-1λ²-quinoline-2,5(6H)-dione screening hit led to the development of a series of potent pyrid-2-one inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1). mdpi.com The resulting compounds demonstrated the ability to reduce levels of the oncometabolite 2-hydroxyglutarate (2-HG) in a xenograft mouse model. mdpi.com

Table 3: Enzyme Inhibition by Pyridinone and Related Derivatives

| Enzyme Target | Compound Class | Notable Findings |

|---|---|---|

| α-Glucosidase | Thiourea derivatives of 3-aminopyridin-2(1H)-ones | Higher inhibitory activity than acarbose. |

| Urease | Thiourea derivatives | Identified as potent inhibitors. |

| Src Family Kinases | Imidazo[4,5-c]pyridin-2-one derivatives | Submicromolar inhibition of Src and Fyn kinases. |

| FLT3/Aurora Kinases | Imidazo[4,5-b]pyridine derivatives | Orally bioavailable dual inhibitor identified. |

| Mutant IDH1 | Pyrid-2-one derivatives | Potent inhibitors that reduce 2-HG levels in vivo. mdpi.com |

Applications in Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in drug discovery, focusing on identifying small, low-complexity molecules, or "fragments," that bind weakly to a biological target. nih.gov These fragments serve as efficient starting points for optimization into more potent, lead-like compounds. nih.gov The key advantage of using fragments lies in their ability to explore chemical space more effectively than larger, more complex molecules used in traditional high-throughput screening. nih.gov

Fragments typically adhere to the "Rule of Three" (RO3), which outlines desirable physicochemical properties: a molecular weight of ≤300 Da, ≤3 hydrogen bond donors, ≤3 hydrogen bond acceptors, and a calculated logP of ≤3. nih.gov The 4,5-Dichloropyridin-2(1H)-one core structure fits well within these parameters, making it an ideal candidate for inclusion in fragment libraries. Its relatively simple structure and low molecular weight allow for the detection of low-affinity binding to target proteins using sensitive biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR). astx.comfrontiersin.org

Once a fragment like a this compound derivative is identified as a "hit," it can be elaborated through several strategies:

Fragment Growing: Synthetic modifications are made to the fragment core to extend its structure into adjacent pockets of the target's binding site, forming additional interactions and increasing affinity. frontiersin.orgrsc.org

Fragment Linking: Two or more fragments that bind to different, nearby sites on the target are connected with a chemical linker to create a single, high-affinity molecule.

Fragment Merging: Overlapping fragments are combined into a novel chemical entity that incorporates the key binding features of the original hits.

The dichloropyridinone scaffold provides multiple, synthetically accessible points for such modifications, allowing medicinal chemists to systematically optimize the fragment's initial weak binding into a highly potent and selective drug lead. rsc.org

Use as Bioisosteres for Amides, Pyridines, Pyranones, Pyrimidines, Pyrazines, and Phenol (B47542) Rings

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group or substructure in a molecule is replaced by another with similar physicochemical or steric properties to enhance potency, improve selectivity, or optimize pharmacokinetic profiles. ctppc.org Bioisosteres are categorized as classical (structurally similar) or non-classical (structurally distinct but with similar biological effects). u-tokyo.ac.jp The this compound ring system is a versatile non-classical bioisostere that can mimic various common chemical moieties found in drug molecules. nih.gov

The utility of the pyridin-2(1H)-one core as a bioisostere stems from its ability to replicate the hydrogen bonding patterns and electronic distributions of other functional groups. nih.govscispace.com For instance, the endocyclic N-H and the exocyclic carbonyl group can act as hydrogen bond donor and acceptor, respectively, mimicking the functionality of a secondary amide. This substitution can improve metabolic stability by replacing a readily hydrolyzable amide bond. Similarly, it can serve as a bioisosteric replacement for a phenol ring, presenting a hydrogen bond donor in a similar spatial arrangement while altering properties like pKa and lipophilicity.

The pyridinone ring can also substitute for other heterocyclic systems like pyrimidines or pyrazines to fine-tune a compound's properties, such as solubility, membrane permeability, and interactions with metabolic enzymes, without losing the essential binding interactions with the biological target. researchgate.net

| Original Moiety | Bioisosteric Rationale | Potential Advantages of Replacement |

|---|---|---|

| Amide | Mimics hydrogen bond donor/acceptor pattern. | Increased metabolic stability, altered polarity. |

| Phenol Ring | Presents a hydrogen bond donor and aromatic system. | Modified pKa, reduced potential for oxidative metabolism. |

| Pyranone | Similar ring structure with a carbonyl group. | Introduction of a hydrogen bond donor (N-H), altered electronics. mdpi.com |

| Pyrimidines/Pyrazines | Similar heterocyclic core. | Modulation of dipole moment, solubility, and target interactions. |

Development of Anti-influenza Drugs

Influenza viruses pose a continuous threat to global health due to their high mutation rates, which can lead to resistance against existing antiviral drugs. nih.gov This necessitates the development of new therapeutic agents that act on novel viral or host targets. mdpi.comresearchgate.net Small molecule inhibitors targeting essential viral proteins are a cornerstone of anti-influenza therapy. nih.gov Derivatives of this compound represent a chemical scaffold that can be explored for the development of such inhibitors.

Key molecular targets for anti-influenza drugs include:

Neuraminidase (NA): An enzyme on the viral surface that cleaves sialic acid, allowing newly formed viral particles to be released from infected cells. NA inhibitors like oseltamivir (B103847) and zanamivir (B325) trap viruses on the cell surface, preventing the spread of infection. mdpi.comnih.gov

Hemagglutinin (HA): A surface glycoprotein (B1211001) that binds to sialic acid receptors on host cells, initiating viral entry. HA inhibitors block this initial step of infection. nih.gov

RNA-dependent RNA polymerase (RdRp): A viral enzyme complex (composed of PA, PB1, and PB2 subunits) responsible for replicating the viral RNA genome. Inhibitors of RdRp, such as favipiravir, halt viral replication. nih.gov

M2 Proton Channel: An ion channel in the influenza A virus envelope that facilitates viral uncoating within the host cell. M2 inhibitors block this channel, but resistance is widespread. nih.gov

M1 Matrix Protein: A structural protein involved in viral assembly and budding. The compound Mopyridone has been shown to target the M1 protein. nih.gov

The this compound scaffold can be functionalized to interact with the binding sites of these targets. By strategically modifying the substituents on the pyridinone ring, medicinal chemists can design derivatives that inhibit these critical viral functions.

| Target Protein | Function in Viral Lifecycle | Therapeutic Strategy |

|---|---|---|

| Neuraminidase (NA) | Viral release from host cells. nih.gov | Inhibit enzyme activity to prevent viral propagation. |

| Hemagglutinin (HA) | Viral entry into host cells. nih.gov | Block binding to host cell receptors. |

| RNA-dependent RNA polymerase (RdRp) | Replication of the viral genome. nih.gov | Inhibit polymerase activity to stop replication. |

| M1 Matrix Protein | Viral assembly and budding. nih.gov | Disrupt the formation of new virus particles. |

Pharmacological Mechanisms of Action

Understanding the molecular targets and structure-activity relationships of this compound derivatives is essential for their rational design as therapeutic agents. By elucidating how these compounds interact with biological systems, their efficacy and selectivity can be systematically improved.

Molecular Targets and Pathways

The versatility of the pyridinone scaffold allows its derivatives to be tailored to interact with a wide range of biological targets, extending beyond antiviral applications. The core structure can serve as a foundation for inhibitors of enzymes central to various diseases, including cancer and inflammatory disorders.

Potential molecular targets for derivatives of this scaffold include:

Protein Kinases: These enzymes are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer. Pyridine and pyrimidine-based compounds have been successfully developed as kinase inhibitors. mdpi.com For example, derivatives could be designed to target kinases like c-Src or Polo-like kinase 1 (PLK1) by occupying the ATP-binding pocket. mdpi.comapolloscientific.co.uk

Urease: This enzyme is a key virulence factor for certain bacteria, such as Helicobacter pylori. Pyridin-2(1H)-one derivatives have shown potential as urease inhibitors. researchgate.net

Monoamine Oxidase (MAO): MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and Parkinson's disease. Heterocyclic compounds, including oxadiazinones, have been investigated as MAO inhibitors. mdpi.com

Bromodomains (e.g., BRD4): These are protein domains that recognize acetylated lysine (B10760008) residues and are involved in regulating gene expression. They have emerged as important targets in oncology. mdpi.com

| Target Class | Example Target | Therapeutic Area |

|---|---|---|

| Protein Kinases | c-Src, PLK1, BRD4 mdpi.comapolloscientific.co.uk | Oncology, Inflammation |

| Hydrolases | Urease researchgate.net | Infectious Disease |

| Oxidoreductases | Monoamine Oxidase (MAO) mdpi.com | Neurological Disorders |

| Epigenetic Proteins | BRD4 mdpi.com | Oncology |

Structure-Activity Relationships (SARs) and Physicochemical Property Manipulation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net For this compound derivatives, SAR analysis involves systematically modifying the scaffold and assessing the impact on target affinity and cellular effects. Key positions for modification include the chlorine atoms at C4 and C5, the nitrogen at N1, and the hydrogen at C3 and C6.

SAR studies on related pyridine compounds have shown that the type, number, and position of substituents significantly affect their antiproliferative activity. nih.gov For example, the addition of electron-releasing groups can be important for modulating the biological activity of some pyridinone derivatives. researchgate.net By replacing the chlorine atoms with different functional groups, chemists can probe interactions within the target's binding site to enhance potency.

Manipulation of physicochemical properties is equally crucial for transforming a potent compound into a viable drug candidate. nih.gov These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME). researchgate.netindexcopernicus.com Key properties include:

Lipophilicity (logP): Affects membrane permeability and plasma protein binding. This can be tuned by adding either hydrophobic (e.g., alkyl, aryl) or hydrophilic (e.g., hydroxyl, amine) groups. fiveable.me

Solubility: Crucial for oral absorption. Solubility can be enhanced by introducing polar or ionizable functional groups. nih.gov

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences both target binding and permeability. nih.gov

Molecular Weight: A key parameter in guidelines like the "Rule of Five," which correlates lower molecular weight with better oral bioavailability. u-tokyo.ac.jp

By strategically modifying the this compound scaffold, these properties can be optimized to achieve a balance between target potency and a favorable pharmacokinetic profile. nih.gov

| Substituent Type | Example Groups | Effect on Lipophilicity (logP) | Effect on Aqueous Solubility |

|---|---|---|---|

| Alkyl/Aryl | -CH₃, -Ph | Increase | Decrease |

| Halogen | -F, -Cl | Increase | Decrease |

| Hydroxyl/Amine | -OH, -NH₂ | Decrease | Increase |

| Carboxylic Acid | -COOH | Decrease (at physiological pH) | Increase (at physiological pH) |

Toxicological and Safety Profile Analysis

The evaluation of a compound's toxicological and safety profile is a critical step in the drug development process. This analysis identifies potential hazards and ensures that a candidate molecule has an acceptable therapeutic window. For novel compounds like derivatives of this compound, this process involves a series of in vitro and in vivo studies to characterize potential risks.

Based on data from structurally related dichlorinated aminopyridines, the toxicological assessment would typically investigate several endpoints. fishersci.com These include:

Acute Toxicity: Evaluation of harmful effects from single, short-term exposure via oral, dermal, and inhalation routes.

Skin and Eye Irritation/Corrosion: Assessment of the potential to cause reversible or irreversible damage to skin and eyes upon direct contact.

Genotoxicity: A battery of tests to determine if the compound can cause damage to genetic material (DNA), which could lead to mutations or cancer.

Specific Target Organ Toxicity (STOT): Identification of specific organs that may be adversely affected by single or repeated exposure to the compound. For some pyridine derivatives, the respiratory system can be a target. fishersci.com

Regulatory bodies like the Agency for Toxic Substances and Disease Registry (ATSDR) compile toxicological profiles that summarize the adverse health effects of chemical substances. cdc.gov Such profiles are essential for establishing safe handling procedures in laboratory and manufacturing settings and for guiding the design of preclinical safety studies. While specific data for this compound is not extensively published, the analysis of its profile would follow established protocols to ensure a thorough understanding of its potential risks before any clinical application.

Acute Toxicity and Irritation

For instance, the acute toxicity of chlorpyrifos (B1668852) and its primary metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which shares the chlorinated pyridinol core structure, has been evaluated in various aquatic organisms. In these studies, TCP was found to be more toxic than its parent compound to the marine bacteria Aliivibrio fischeri and the freshwater alga Pseudokirchneriella subcapitata nih.gov. Such studies highlight the importance of evaluating the toxicity of metabolites, which can sometimes be more potent than the original compound.

Dermal irritation studies are often conducted on animal models, such as rabbits, following standardized guidelines like those from the Organisation for Economic Co-operation and Development (OECD). These studies involve the application of the test substance to the skin and subsequent observation for signs of erythema (redness) and edema (swelling). The severity of the irritation is scored at different time points. For example, a dermal irritation study on a test substance might yield results showing no adverse reactions, indicating a low potential for skin irritation nih.gov.

Interactive Data Table: Example Acute Toxicity Data for a Related Compound (3,5,6-trichloro-2-pyridinol)

| Test Organism | Endpoint | Toxicity Value (mg/L) |

| Aliivibrio fischeri | EC50 | < 1 |

| Pseudokirchneriella subcapitata | EC50 | 1.5 |

| Daphnia magna | LC50 | > 10 |

Note: This data is for a structurally related compound and is presented for illustrative purposes.

Interactive Data Table: Example Dermal Irritation Scores in Rabbits

| Animal No. | Erythema (1 hr) | Edema (1 hr) | Erythema (24 hr) | Edema (24 hr) | Erythema (48 hr) | Edema (48 hr) | Erythema (72 hr) | Edema (72 hr) |

| 1 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 |

| 2 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 |

| 3 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 |

Note: This is a hypothetical table illustrating a non-irritant result.

Thermal Decomposition Kinetics and Safety Parameters (TMRad, SADT)

The thermal stability of a chemical compound is a crucial factor in its safe handling, storage, and processing. Thermal decomposition kinetics studies are performed to understand how a substance breaks down under the influence of heat. Key safety parameters derived from these studies include the Time to Maximum Rate under adiabatic conditions (TMRad) and the Self-Accelerating Decomposition Temperature (SADT). TMRad is the time it takes for a substance to reach its maximum decomposition rate under adiabatic conditions (no heat exchange with the surroundings), while SADT is the lowest temperature at which a substance in a specific packaging configuration will undergo a self-accelerating decomposition.

While specific thermal decomposition data for this compound is not publicly available, research on other complex molecules containing a dichloropyridin moiety provides a framework for the type of analysis that would be conducted. For example, the thermal safety of 3-bromo-1-(3,5-dichloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been evaluated using techniques such as Differential Scanning Calorimetry (DSC), microcalorimetry (C600), and Accelerating Rate Calorimetry (ARC) researchgate.net.

The kinetic analysis of the decomposition reaction is often performed using isoconversional methods, such as the Friedman method researchgate.net. These methods allow for the determination of the activation energy of the decomposition process as a function of the extent of conversion. The obtained kinetic parameters are then used to simulate the behavior of the substance under different conditions and to calculate safety parameters like TMRad and SADT. For 3-bromo-1-(3,5-dichloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, the TMRad values were determined from DSC, C600, and ARC data, and the SADT was simulated for a 50 kg package researchgate.net.

Interactive Data Table: Example Thermal Safety Parameters for a Dichloropyridin Derivative

| Parameter | Value (°C) | Method |

| TMRad | 110.2 | DSC |

| TMRad | 107.3 | C600 |

| TMRad | 104.9 | ARC |

| SADT (50 kg package) | 101 | DSC data simulation |

| SADT (50 kg package) | 96 | C600 data simulation |

Note: This data is for a different compound containing a dichloropyridin group and is presented for illustrative purposes. researchgate.net

The study of thermal decomposition mechanisms can also be aided by coupled techniques such as Thermogravimetry-Mass Spectrometry (TG-MS) and Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR), which help to identify the gaseous products evolved during decomposition.

Applications in Materials Science and Other Advanced Fields

Role as Building Blocks in Functional Materials

The pyridine (B92270) moiety is a fundamental building block in the construction of functional materials such as coordination polymers and metal-organic frameworks (MOFs). These materials are of significant interest due to their high porosity, large surface areas, and potential for catalytic and redox activities. The nitrogen atom in the pyridine ring provides a coordination site for metal ions, enabling the self-assembly of intricate one-, two-, or three-dimensional networks.

While direct polymerization of 4,5-Dichloropyridin-2(1H)-one is not widely documented, its structural motifs are relevant to the design of functional polymers. For instance, pyridyl- and bipyridine-based ligands are extensively used to create robust frameworks with open chelating sites. Zirconium-based MOFs, such as UiO-67-bpydc, which contains bipyridine units, can complex with metals like Palladium(II) chloride to create efficient and recyclable catalysts for cross-coupling reactions rsc.org. Similarly, iron-based MOFs assembled from 4′-pyridyl-2,2′:6′,2′′-terpyridine have been shown to form porous materials with nanoscale channels capable of catalytic hydroboration of alkynes nih.govnih.gov. The presence of chlorine atoms on the pyridinone ring of this compound offers reactive handles for post-synthetic modification, allowing for the covalent linking of the core structure into larger polymeric or framework materials.

Coordination polymers based on transition metals and pyridine-derived ligands have also demonstrated interesting optical and electrical properties. For example, copper(I) coordination polymers with mercaptonicotinic acid ligands exhibit semiconductive behavior rsc.org. The incorporation of a dichloropyridinone unit could modulate the electronic properties and stability of such materials.

Exploration in Dye Chemistry

Heterocyclic compounds form the core of a vast number of synthetic dyes. The this compound scaffold has potential as a precursor in this field, particularly in the synthesis of azo dyes and other heterocyclic colorants. Azo dyes, which constitute the largest class of synthetic dyes, are formed through the coupling of a diazonium salt with an electron-rich coupling component nih.gov.

The pyridinone ring, especially in its enol form, can act as a coupling component. The reactivity of the ring is influenced by its substituents. The electron-withdrawing nature of the chlorine atoms in this compound would decrease the electron density of the ring, affecting the conditions required for the azo coupling reaction. However, the chlorine atoms also serve as potential leaving groups, enabling subsequent reactions to build more complex, conjugated systems characteristic of dyes. For instance, various chloro-anilines are used as bases in the synthesis of disperse azo dyes, highlighting the utility of chlorinated aromatic compounds in dye manufacturing ijirset.com.

Furthermore, the pyridinone structure is a key component in certain classes of fluorescent dyes. Pyridobenzimidazolone, a fused heterocyclic system, provides the extended conjugation and rigidity necessary for fluorescence researchgate.net. While this compound itself is not a dye, its structure serves as a valuable starting point for the synthesis of more elaborate heterocyclic systems that could exhibit useful coloristic and photophysical properties.

Advanced Chemical Intermediates for Complex Molecule Synthesis

One of the most significant applications of this compound and its derivatives is their role as advanced intermediates in the synthesis of complex molecules, particularly pharmaceuticals and agrochemicals. The chlorinated pyridine core is a "privileged scaffold" in medicinal chemistry, and methods to functionalize it regioselectively are highly valuable mdpi.com.

A key synthetic challenge is the selective functionalization at the C4 and C5 positions of the pyridine ring. Research has demonstrated that 2-chloropyridines can be strategically functionalized to access 4,5-disubstituted products. For example, the total synthesis of (+)-floyocidin B, a natural product with antimicrobial activity, relied on the 4,5-regioselective functionalization of a 2-chloropyridine (B119429) precursor mdpi.com. This highlights the importance of intermediates that allow for controlled, sequential reactions at these positions. The chlorine atoms in this compound can be selectively replaced through nucleophilic aromatic substitution or manipulated via metal-halogen exchange reactions to introduce a variety of functional groups.